

The Toxicological Profile of 4-Methylnonane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Methylnonane

Cat. No.: B107374

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Disclaimer: Publicly available toxicological data for **4-methylnonane** is limited. This guide synthesizes the available information and incorporates data from structurally similar compounds, such as n-decane and other branched alkanes, through a read-across approach to provide a comprehensive safety profile. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with consideration of the inherent uncertainties of read-across methodologies.

Chemical and Physical Properties

4-Methylnonane is a branched-chain alkane with the molecular formula C₁₀H₂₂. It is a colorless liquid with a gasoline-like odor.^[1] As a member of the C₁₀ alkane isomer group, it is a component of petroleum-derived substances like Stoddard solvent and jet fuel.^[1]

Toxicological Data Summary

The following tables summarize the available toxicological data for **4-methylnonane** and its structural analogs. It is critical to note that most of the data presented is based on read-across from n-decane and other C₁₀ branched alkanes due to the scarcity of specific studies on **4-methylnonane**.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference Substance	Citation
LD50	Rat	Oral	> 2000 mg/kg bw	C8-C18 branched and linear alkanes	
LD50	Rabbit	Dermal	> 2 g/kg	C10-C13, C12-C14, and C14-C17 mixed-alkanes	[2]
LC50	Rat	Inhalation	> 12,400 mg/m ³ /4hr	2-Methylnonane	[3]

Table 2: Irritation and Sensitization

Endpoint	Species	Result	Reference Substance	Citation
Skin Irritation	Mouse	Gross and microscopic evidence of skin irritation	n-Decane	[4]
Skin Irritation	Not Specified	Mild skin irritant	2-Methylnonane	[3]
Eye Irritation	Not Specified	Strong eye irritant	2-Methylnonane	[3]
Skin Sensitization	Not Specified	Not expected to be a sensitizer	C10-C20 branched and linear alkanes	[5]

Table 3: Repeated Dose Toxicity

Endpoint	Species	Route	Duration	NOAEL	LOAEL	Effects Observed	Reference Substance	Citation
Systemic Toxicity	Rat	Oral	Subchronic	1000 mg/kg-day (No effects observed)	-	No effects reported	Commercial decane	[4]
Neurotoxicity	Rat	Inhalation	3 days	1.5 g/m ³	5 g/m ³	Limited, statistically significant neurobehavioral effects at LOAEL	n-Decane	[6]

Table 4: Genotoxicity

Assay Type	Test System	Result	Reference Substance	Citation
Mutagenicity	Not Specified	Low potential for significant mutagenic or cytogenetic activity	n-Decane	[4]
Genotoxicity	Not Specified	Not considered to be genotoxic	C8-C18 branched and linear alkanes	

Table 5: Carcinogenicity and Reproductive Toxicity

Endpoint	Species	Route	Result	Reference Substance	Citation		:---	:---	:---	:---	:---
Carcinogenicity	Human/Animal	Oral/Inhalation	No available studies	n-Decane	[1][4]						
Reproductive Toxicity	Rat	Oral	No adverse effects on reproduction	Commercial decane	[4]						

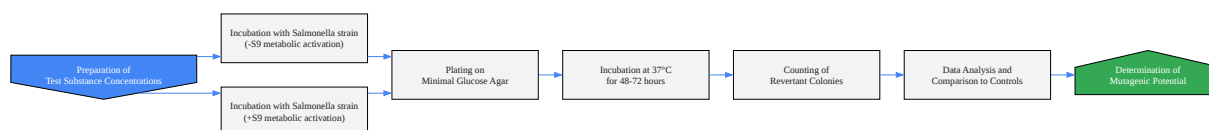
Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **4-methylnonane** are not available in the public domain. The data presented above for related substances were generated following standardized methodologies, likely based on OECD (Organisation for Economic Co-operation and Development) guidelines. Below are conceptual representations of workflows for key toxicological endpoints, based on standard OECD protocols.



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Figure 1: Conceptual Workflow for an Acute Dermal Irritation Study (based on OECD 404).



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Figure 2: Conceptual Workflow for a Bacterial Reverse Mutation (Ames) Test (based on OECD 471).

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME data for **4-methylnonane** is not available. However, the toxicokinetics of branched alkanes are generally understood.

- Absorption: Branched alkanes are absorbed through inhalation and oral routes.[7] Dermal absorption is generally low, especially for alkanes with eight or more carbons.[4]
- Distribution: Following absorption, branched alkanes are distributed throughout the body, with a potential for accumulation in adipose tissue.[7]
- Metabolism: The primary route of metabolism for alkanes is oxidation by cytochrome P450 enzymes in the liver, leading to the formation of alcohols, ketones, and fatty acids.[7]
- Excretion: Metabolites are primarily excreted in the urine. The parent compound can also be eliminated through exhalation.[7]

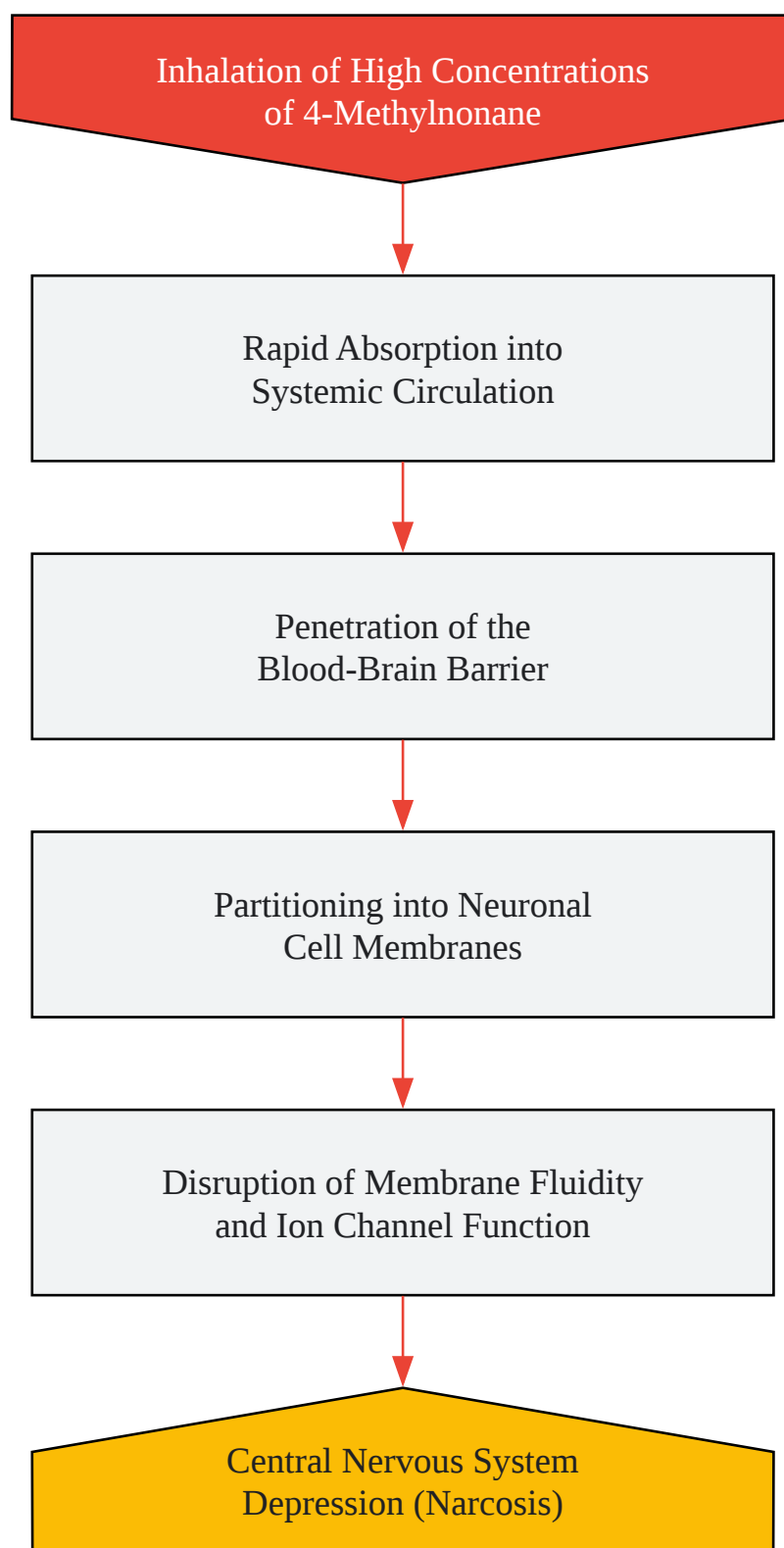
Mechanism of Toxicity and Signaling Pathways

The primary toxicological concern for **4-methylnonane** and other C10 alkanes is neurotoxicity, particularly following inhalation of high concentrations.[1][6] The mechanism is thought to be a non-specific "narcosis" due to the disruption of neuronal cell membranes, similar to the action of other solvents.[8] This can lead to central nervous system depression.[1]

Aspiration of liquid **4-methylnonane** into the lungs can cause severe chemical pneumonitis, a mechanism of toxicity shared with other low-viscosity hydrocarbons.[8]

Repeated exposure to some alkanes may cause skin dryness and cracking due to defatting of the skin.[5][9]

No specific signaling pathways have been identified as being directly targeted by **4-methylnonane**. The neurotoxic effects are likely due to a general disruption of membrane function rather than a specific receptor-mediated pathway.



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Figure 3: Postulated Mechanism of Acute Neurotoxicity for Branched Alkanes.

Conclusion

The toxicological profile of **4-methylnonane** is largely inferred from data on structurally related C10 alkanes. Based on this read-across approach, **4-methylnonane** is expected to have low acute oral and dermal toxicity. The primary hazards are associated with inhalation of high concentrations, which can lead to neurotoxicity (CNS depression), and aspiration into the lungs, which can cause severe chemical pneumonitis. It is likely to be a mild skin and a strong eye irritant. There is no evidence to suggest that **4-methylnonane** is genotoxic or carcinogenic. Further studies on **4-methylnonane** are necessary to establish a definitive safety profile and to reduce the uncertainty associated with the current read-across assessment.

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